molecular formula C12H14BrClN2O4 B13597559 3-Bromo-5-(morpholine-3-amido)benzoicacidhydrochloride

3-Bromo-5-(morpholine-3-amido)benzoicacidhydrochloride

Cat. No.: B13597559
M. Wt: 365.61 g/mol
InChI Key: AOGAHZKCPNMQDU-UHFFFAOYSA-N
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Description

3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride is a synthetic compound that has garnered significant attention in the fields of biological and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve maximum efficiency and cost-effectiveness while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes.

    Industry: It is utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism by which 3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-methoxybenzoic acid: Shares a similar brominated benzoic acid structure but differs in the functional groups attached.

    2-amino-3-bromo-5-methylbenzoic acid: Another brominated benzoic acid derivative with different substituents

Uniqueness

3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride stands out due to its morpholine-3-amido group, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C12H14BrClN2O4

Molecular Weight

365.61 g/mol

IUPAC Name

3-bromo-5-(morpholine-3-carbonylamino)benzoic acid;hydrochloride

InChI

InChI=1S/C12H13BrN2O4.ClH/c13-8-3-7(12(17)18)4-9(5-8)15-11(16)10-6-19-2-1-14-10;/h3-5,10,14H,1-2,6H2,(H,15,16)(H,17,18);1H

InChI Key

AOGAHZKCPNMQDU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(=O)NC2=CC(=CC(=C2)C(=O)O)Br.Cl

Origin of Product

United States

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